Tert-butyl 6-fluoroindoline-1-carboxylate
Overview
Description
Synthesis Analysis
Indole derivatives, such as “Tert-butyl 6-fluoroindoline-1-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Scientific Research Applications
Synthesis and Structural Features
Tert-butyl 6-fluoroindoline-1-carboxylate is related to monofluorinated cyclopropanecarboxylates, which have been synthesized via transition metal-catalyzed reactions. These compounds are utilized as starting materials for synthesizing carboxamides and analogues of tranylcypromine, an antidepressive drug, demonstrating their importance in medicinal chemistry and drug development (Haufe et al., 2002).
Fluorination Capabilities
In the context of fluorination reactions, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been discovered as a high thermal stability deoxofluorinating agent, showcasing the critical role of fluorinated compounds in various areas such as drug discovery. This highlights the relevance of this compound derivatives in enhancing the properties of molecules through fluorination (Umemoto et al., 2010).
Chemoselective Tert-butoxycarbonylation
The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for modifying acidic proton-containing substrates showcases the chemical versatility of compounds structurally related to this compound. This procedure is important for the selective modification of molecules in organic synthesis (Saito et al., 2006).
Anti-bacterial Applications
New fluoroquinolones bearing a structural similarity to this compound have shown significant activity against Mycobacterium tuberculosis strains, including those resistant to existing fluoroquinolones. This underscores the potential of fluoroindoline derivatives in addressing antibiotic resistance (Guerrini et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 6-fluoro-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPXANCXNLVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591956 | |
Record name | tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065183-64-3 | |
Record name | tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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